

Molecular formula and weight of 1-(2-Trifluoromethoxyphenyl)piperazine

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Compound of Interest

1-(2Trifluoromethoxyphenyl)piperazine

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Technical Guide: 1-(2-Trifluoromethylphenyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a concise overview of the chemical properties of 1-(2-Trifluoromethylphenyl)piperazine, an organic compound belonging to the phenylpiperazine class. While its isomer, 1-(3-trifluoromethylphenyl)piperazine (TFMPP), is a well-documented psychoactive substance, there is a significant lack of publicly available information regarding the specific pharmacological and toxicological properties of the 2-trifluoromethylphenyl isomer. This document summarizes the known data for 1-(2-Trifluoromethylphenyl)piperazine and highlights areas where further research is needed.

Chemical and Physical Data

The fundamental molecular and physical properties of 1-(2-Trifluoromethylphenyl)piperazine and its hydrochloride salt are summarized below.



Property	Value
Molecular Formula	C11H13F3N2
Molecular Weight (Free Base)	230.23 g/mol
Molecular Weight (HCl Salt)	266.7 g/mol
Synonyms	o-TFMPP, ortho-TFMPP, 1-(o- Trifluoromethylphenyl)piperazine, 2-TFMPP

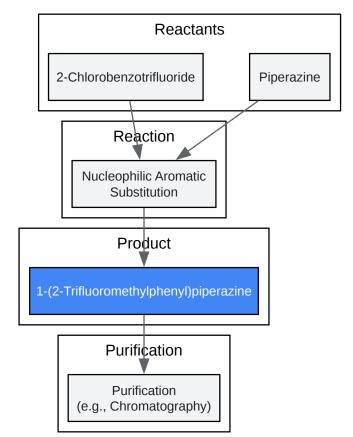
Synthesis and Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis of 1-(2-

Trifluoromethylphenyl)piperazine are not readily available in the scientific literature. However, a general synthetic route can be proposed based on established methods for the synthesis of N-arylpiperazines. One plausible approach involves the nucleophilic substitution reaction between 2-chlorobenzotrifluoride and piperazine.

A patent for the synthesis of a related compound, 1-(2-((2-(trifluoromethyl)phenyl)thio)phenyl)piperazine, suggests a palladium-catalyzed coupling reaction, which could be another potential synthetic strategy. It is important to note that specific reaction conditions, such as solvents, temperature, and catalysts, would require optimization for the synthesis of 1-(2-Trifluoromethylphenyl)piperazine.





Proposed Synthesis Workflow for 1-(2-Trifluoromethylphenyl)piperazine

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A potential synthetic pathway for 1-(2-Trifluoromethylphenyl)piperazine.

Mechanism of Action and Signaling Pathways

The physiological and toxicological properties of 1-(2-Trifluoromethylphenyl)piperazine are not currently known. Extensive research has been conducted on its isomer, 1-(3-

Trifluoromethylphenyl)piperazine (TFMPP), which acts as a non-selective serotonin receptor agonist and a serotonin-releasing agent. However, due to the principles of structure-activity relationships, it cannot be assumed that the 2-isomer possesses the same pharmacological



profile. The position of the trifluoromethyl group on the phenyl ring can significantly alter the compound's affinity and efficacy at various receptors.

Without experimental data, any depiction of a signaling pathway for 1-(2-Trifluoromethylphenyl)piperazine would be purely speculative. Further research, including receptor binding assays and functional studies, is required to elucidate its mechanism of action.

Conclusion and Future Directions

This technical guide consolidates the currently available information on 1-(2-Trifluoromethylphenyl)piperazine. While its basic chemical properties are defined, a significant knowledge gap exists regarding its synthesis, pharmacology, and toxicology. For researchers and drug development professionals, this compound represents an area ripe for investigation.

Future studies should focus on:

- Development and optimization of a reliable synthetic protocol.
- In vitro receptor binding and functional assays to determine its pharmacological profile.
- In vivo studies to understand its pharmacokinetic and pharmacodynamic properties.
- Toxicological assessments to ascertain its safety profile.

Such research will be crucial in understanding the potential applications or risks associated with this particular isomer of trifluoromethylphenylpiperazine.

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Email: info@benchchem.com